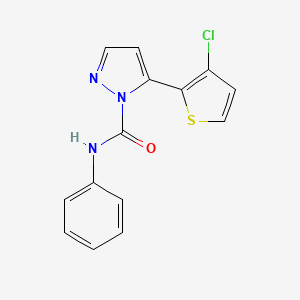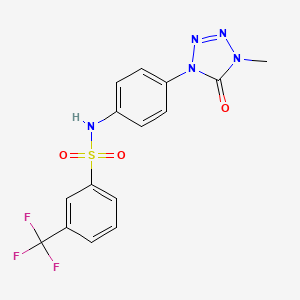
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with an iodomethyl group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Iodination: The hydroxyl group is converted to an iodomethyl group using reagents such as iodine and triphenylphosphine in the presence of imidazole.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The iodomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Substituted pyrrolidine derivatives.
Oxidation: Pyrrolidine-1-carboxylic acid derivatives.
Reduction: Pyrrolidine-1-methanol derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids in multi-step synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Bioconjugation: The iodomethyl group can be used for bioconjugation reactions to attach biomolecules to various substrates.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action for tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the iodomethyl group is converted to a carboxylic acid through a series of electron transfer steps.
Comparaison Avec Des Composés Similaires
tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness: The presence of the iodomethyl group in tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro analogs. The iodomethyl group is a better leaving group, facilitating faster and more efficient reactions.
Propriétés
Numéro CAS |
1260610-71-6; 338945-22-5 |
|---|---|
Formule moléculaire |
C10H18INO2 |
Poids moléculaire |
311.163 |
Nom IUPAC |
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Clé InChI |
QCETXLFSWJGTAZ-MRVPVSSYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC1CI |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)
![methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2964727.png)
![2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2964730.png)




![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)

![N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2964739.png)

![3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide](/img/structure/B2964741.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2964743.png)
